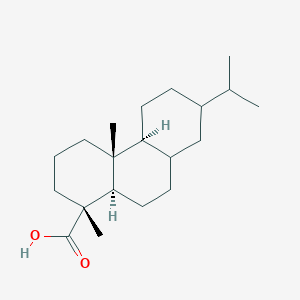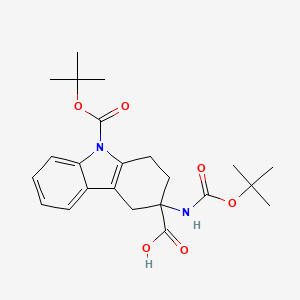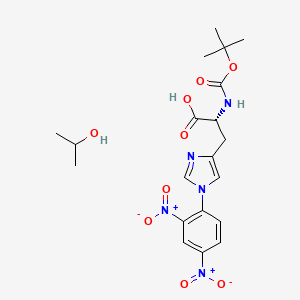
(±)-Mathuralure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Mathuralure is a chemical compound that belongs to the family of pheromones. It is a racemic mixture of two enantiomers, (R)-mathuralure and (S)-mathuralure. This compound is known for its ability to attract the male Indian meal moth (Plodia interpunctella), which is a major pest in the food industry. The discovery of (±)-mathuralure has led to the development of effective pest control strategies that are environmentally friendly and cost-effective.
Wirkmechanismus
The mechanism of action of (±)-mathuralure involves the activation of olfactory receptors in male Indian meal moths. These receptors are specifically tuned to detect the pheromone, which triggers a behavioral response in the moth. The male moth is attracted to the source of the pheromone, which is usually a trap containing (±)-mathuralure.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (±)-mathuralure on male Indian meal moths have been extensively studied. The compound has been shown to stimulate the production of sex pheromones in female moths, which enhances the mating behavior of male moths. The compound has also been shown to affect the neural pathways involved in olfactory perception, which increases the sensitivity of male moths to the pheromone.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (±)-mathuralure in lab experiments has several advantages. The compound is highly specific to male Indian meal moths, which allows for accurate and precise experiments. The compound is also environmentally friendly and does not pose a risk to human health. However, the use of (±)-mathuralure in lab experiments is limited to the study of Indian meal moths and cannot be extrapolated to other pest species.
Zukünftige Richtungen
There are several future directions for research on (±)-mathuralure. One direction is the development of more effective traps that can be used in commercial settings. Another direction is the study of the compound's effect on other pest species, which could lead to the development of new pest control strategies. The biochemical and physiological effects of (±)-mathuralure on male Indian meal moths could also be further studied to gain a better understanding of the compound's mechanism of action.
Synthesemethoden
The synthesis of (±)-mathuralure involves the reaction of (R)-3-hydroxybutyric acid with (S)-3-hydroxybutyric acid in the presence of a catalyst. The resulting mixture is then purified using chromatography to obtain the racemic mixture of (±)-mathuralure. This synthesis method is efficient and yields high purity (±)-mathuralure.
Wissenschaftliche Forschungsanwendungen
The discovery of (±)-mathuralure has led to extensive research on its application in pest control. The compound has been shown to be highly effective in attracting male Indian meal moths, which are responsible for significant damage to stored food products. The use of (±)-mathuralure in traps has been found to reduce the population of Indian meal moths, thereby reducing the damage caused to stored food products.
Eigenschaften
CAS-Nummer |
97719-75-0 |
|---|---|
Produktname |
(±)-Mathuralure |
Molekularformel |
C₁₉H₃₄O |
Molekulargewicht |
278.47 |
Synonyme |
rel-(2R,3S)-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yloxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Nonyl-3-(2,5-octadienyl)-oxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yl-oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)
![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)

